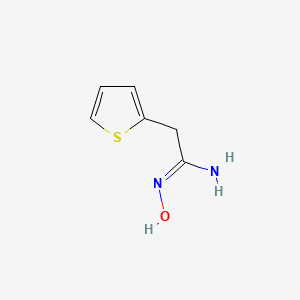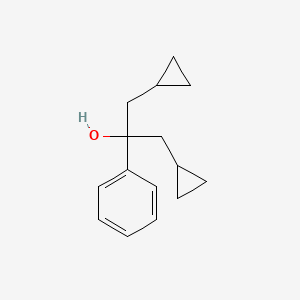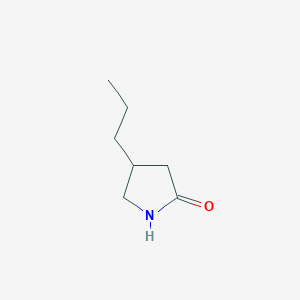![molecular formula C10H17NO2 B3332904 Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 92898-06-1](/img/structure/B3332904.png)
Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles. This transformation was studied for its mechanism, scope, and scalability. The core structure of 3-azabicyclo[3.1.1]heptanes was incorporated into the antihistamine drug Rupatidine , replacing the pyridine ring and leading to improved physicochemical properties .
Molecular Structure Analysis
The molecular structure of Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate consists of a bicyclic system containing a seven-membered ring with a nitrogen atom. The ethyl ester group is attached to the carboxylate functionality. The compound’s saturated nature makes it an interesting bioisostere of benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate is used in asymmetric synthesis, a critical area of research in organic chemistry. For instance, Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions, achieving significant diastereoselectivity in some cases (Waldmann & Braun, 1991).
Penam Analogue Formation
The compound is instrumental in the formation of penam analogues, which are significant in pharmaceutical chemistry. Golding and Hall (1975) investigated the formation and reactions of ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, demonstrating the potential for β-lactam ring cleavage and its transformation into various structures (Golding & Hall, 1975).
Enantiomerically Pure Synthesis
The synthesis of enantiomerically pure forms of this compound has been a research focus, with Cottrell et al. (1991) developing a novel process for preparing these esters in enantiomerically pure form, contributing to stereochemistry and chirality studies (Cottrell et al., 1991).
Structural Studies
Structural analysis of related compounds aids in understanding conformational behavior, which is vital for drug design. Arias-Pérez et al. (1995) conducted a detailed structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, contributing to knowledge in NMR spectroscopy and structural chemistry (Arias-Pérez et al., 1995).
Antitumor and Antimalarial Activities
Research into the antitumor and antimalarial activities of derivatives of this compound is a significant application. Singh and Micetich (2003) reported the structure-activity relationshipamong oxapenam derivatives, a class of compounds including 4-oxa-1-azabicyclo[3.2.0]heptan-7-ones, revealing insights into their antitumor activity (Singh & Micetich, 2003). Similarly, Ningsanont et al. (2003) explored the antimalarial activities of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, expanding the potential therapeutic applications of these compounds (Ningsanont et al., 2003).
Synthesis of Bicyclic Compounds
The synthesis of bicyclic compounds using this compound as a precursor is another area of interest. For example, Mollet et al. (2012) demonstrated a method for producing cis-3-aminotetrahydrofuran-2-carboxylates, a process relevant to drug development (Mollet, D’hooghe, & Kimpe, 2012).
Novel Syntheses and Structural Rearrangements
Research also focuses on novel synthetic routes and structural rearrangements. Kobayashi, Ono, and Kato (1992) explored the rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones, showcasing the flexibility and complexity of reactions involving such compounds (Kobayashi, Ono, & Kato, 1992).
Eigenschaften
IUPAC Name |
ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-13-9(12)11-6-8-4-5-10(8,2)7-11/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOAUESWLHKMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCC2(C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-[[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid](/img/structure/B3332841.png)

![Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3332845.png)





-1,2-cyclohexanediamine](/img/structure/B3332892.png)


